

ML-00253764 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

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In-Depth Technical Guide: ML-00253764 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ML-00253764 hydrochloride**, a selective antagonist of the melanocortin-4 receptor (MC4R). This document consolidates key chemical and biological data, detailed experimental methodologies from seminal and recent studies, and a visualization of the associated signaling pathway to support ongoing research and development efforts.

Core Compound Data

ML-00253764 hydrochloride is a non-peptide, brain-penetrant small molecule that has been investigated for its therapeutic potential, particularly in the context of cancer-associated cachexia and as an anticancer agent.[1][2] Its primary mechanism of action is the selective antagonism of the MC4R.



Parameter	Value	Reference
CAS Number	1706524-94-8	[3]
Molecular Weight	413.71 g/mol	[3]
Molecular Formula	C18H18BrFN2O · HCl	[3]

Melanocortin-4 Receptor (MC4R) Signaling Pathway

ML-00253764 exerts its effects by modulating the MC4R signaling pathway, a critical regulator of energy homeostasis and appetite. Under normal physiological conditions, agonists such as α -melanocyte-stimulating hormone (α -MSH) bind to MC4R, a G protein-coupled receptor (GPCR). This binding primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that promotes satiety and increases energy expenditure. ML-00253764 acts as a competitive antagonist, blocking the binding of α -MSH and other agonists to MC4R, thereby inhibiting this signaling cascade.



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MC4R Signaling Pathway and Point of Inhibition by ML-00253764.

Experimental Protocols



This section details the methodologies used in key in vitro and in vivo studies to characterize the activity of **ML-00253764 hydrochloride**.

In Vitro Antiproliferative and Pro-apoptotic Assays

Objective: To determine the effect of ML-00253764 on the proliferation and survival of cancer cell lines.

Cell Lines:

- Human colorectal adenocarcinoma: HT-29, Caco-2[4][5]
- Anaplastic thyroid carcinoma: 8305C[4][5]
- Human melanoma: A-2058, WM 266-4[1]

Methodology:

- Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- Drug Preparation: A 10 mM stock solution of ML-00253764 hydrochloride is prepared in sterile water.[1]
- Proliferation Assay:
 - Cells are seeded in 24-well plates and allowed to adhere.
 - \circ Cells are then treated with a range of concentrations of ML-00253764 (e.g., 0.001–50 $\mu M)$ for 72 hours. Control cells are treated with the vehicle.
 - Viable cells are counted using a hemocytometer with trypan blue exclusion to differentiate between live and dead cells.
 - The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.



- · Apoptosis Assay:
 - Apoptosis can be evaluated by various methods, such as flow cytometry analysis of Annexin V-FITC and propidium iodide stained cells, or by measuring caspase activity.
- Western Blotting for Signaling Proteins:
 - To investigate the mechanism of action, the phosphorylation status of key signaling proteins like ERK1/2 can be assessed by Western blotting following treatment with ML-00253764.

Quantitative Data from In Vitro Studies:

Cell Line	Cancer Type	IC50 of ML- 00253764 (72h treatment)	Reference
HT-29	Colorectal Adenocarcinoma	806.4 ± 321.8 nM	[4][5]
Caco-2	Colorectal Adenocarcinoma	2993 ± 1135.2 nM	[4][5]
8305C	Anaplastic Thyroid Carcinoma	7667 ± 2144.6 nM	[4][5]
A-2058	Melanoma (B-raf mutated)	11.1 nM	[1]
WM 266-4	Melanoma (B-raf mutated)	33.7 nM	[1]

In Vivo Tumor Growth Inhibition and Cachexia Studies

Objective: To evaluate the antitumor and anti-cachectic effects of ML-00253764 in a preclinical mouse model.

Animal Model:



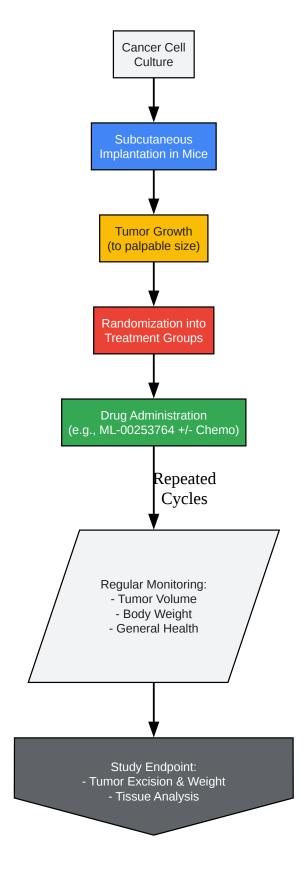
Athymic Nude-Foxn1nu mice are commonly used for xenograft studies.[1]

Methodology:

- Tumor Cell Implantation:
 - A suspension of cancer cells (e.g., melanoma or colorectal adenocarcinoma cells) is injected subcutaneously into the flank of the mice.
- Treatment Protocol:
 - Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
 - ML-00253764 is administered, often in combination with standard chemotherapy agents like vinorelbine or irinotecan.[4][5]
 - The drug can be administered via subcutaneous injection.
 - A typical dosing regimen might be daily injections.
- Monitoring and Endpoints:
 - Tumor volume is measured regularly (e.g., twice a week) using calipers.
 - Body weight of the mice is monitored as an indicator of overall health and cachexia.
 - At the end of the study, tumors are excised and weighed.
 - Tolerability of the treatment is assessed by observing the behavior of the mice and monitoring for any adverse effects.

Experimental Workflow:





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Workflow for In Vivo Efficacy and Cachexia Studies.



Conclusion

ML-00253764 hydrochloride is a potent and selective antagonist of the MC4R with demonstrated activity in both in vitro and in vivo models of cancer. The data and protocols summarized in this guide provide a foundation for further investigation into its therapeutic potential. The detailed methodologies offer a starting point for replicating and expanding upon these key experiments. The visualization of the MC4R signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism and its evaluation process.

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